Bis[4-(4-aminophenoxy)phenyl]sulfone
Overview
Description
Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis- is a chemical compound with the molecular formula C24H20N2O4S. It is known for its unique structure, which includes two benzenamine groups connected by a sulfonylbis(phenyleneoxy) linkage. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bis[4-(4-aminophenoxy)phenyl]sulfone . These factors could include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis- typically involves the reaction of 4,4’-dichlorodiphenyl sulfone with 4-aminophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction conditions include heating the mixture to a temperature of around 150°C for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials, such as advanced composites and coatings.
Comparison with Similar Compounds
Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis- can be compared with other similar compounds, such as:
Benzenamine, 3,3’-sulfonylbis-: This compound has a similar structure but with different positioning of the sulfonylbis linkage, leading to different reactivity and applications.
4,4’-Diaminodiphenyl sulfone: Known for its use in the synthesis of polymers and as a curing agent in epoxy resins.
Bis(4-aminophenyl)sulfone: Used in the production of high-performance polymers and as a cross-linking agent.
The uniqueness of Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis- lies in its specific structure, which provides distinct reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
4-[4-[4-(4-aminophenoxy)phenyl]sulfonylphenoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c25-17-1-5-19(6-2-17)29-21-9-13-23(14-10-21)31(27,28)24-15-11-22(12-16-24)30-20-7-3-18(26)4-8-20/h1-16H,25-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDAGHZGKXPRQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065344 | |
Record name | Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-89-2 | |
Record name | 4,4′-[Sulfonylbis(4,1-phenyleneoxy)]bis[benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13080-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-(4-aminophenoxy)phenyl)sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-[sulphonylbis(4,1-phenyleneoxy)]dianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes BAPS a desirable component in high-performance polymers?
A1: BAPS exhibits excellent thermal stability and mechanical properties, making it suitable for demanding applications. For instance, BAPS-based polyimides retain approximately 70% of their room-temperature apparent interlaminar shear strength at temperatures up to 371°C. [] Additionally, BAPS contributes to the high glass transition temperatures and char yields observed in cured phthalonitrile resins. [, ]
Q2: How does the presence of the sulfone group influence the properties of BAPS-containing polymers?
A2: The electron-withdrawing nature of the sulfone group reduces the nucleophilicity of the amine groups, impacting the curing behavior with epoxy resins. [] This effect can also influence the solubility and water stability of sulfonated polyimides synthesized from BAPS derivatives. []
Q3: Can you elaborate on the solubility of BAPS and its impact on polymer processing?
A3: BAPS exhibits good solubility in common organic solvents like dioxan, tetrahydrofuran, butanone, and acetone. [] This characteristic facilitates its use in various polymerization techniques, including solution polycondensation for the synthesis of poly(aryl ether ketone) oligomers. []
Q4: What is the molecular formula and weight of BAPS?
A4: The molecular formula of BAPS is C24H20N2O4S, and its molecular weight is 432.51 g/mol.
Q5: Which spectroscopic techniques are commonly employed to characterize BAPS and its derivatives?
A5: Researchers frequently utilize Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis to confirm the structure of BAPS and its derivatives. [, , ] These techniques provide valuable information about the functional groups and structural integrity of the molecule.
Q6: Does BAPS exhibit catalytic activity, or is it primarily used as a building block for polymers?
A6: While the provided research primarily focuses on BAPS's role as a monomer in polymer synthesis, its diamine structure suggests potential for catalytic applications in reactions where bases are employed. Further investigation would be needed to explore this possibility.
Q7: How do structural modifications of BAPS affect its reactivity and the properties of the resulting polymers?
A7: Introducing sulfonic acid groups to the BAPS structure, as in the case of pBAPPS-3DS, pBAPPS-2DS, and pBAPPS-2DSB, can significantly alter the water stability and proton conductivity of the resulting sulfonated polyimides. [] The position of these sulfonic acid groups also plays a crucial role in determining these properties.
Q8: Beyond high-performance polymers, what other applications benefit from BAPS's unique properties?
A8: BAPS has shown promise in the development of gas separation membranes. For example, fluorinated polyimide membranes synthesized from BAPS and 2,2'-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) exhibit excellent gas transfer properties and blood compatibility, making them suitable for membrane oxygenators. []
Q9: Has BAPS been explored in the development of composite materials?
A9: Yes, BAPS serves as an effective curing additive for phthalonitrile resins used in carbon fiber-reinforced composites. These composites, cured with BAPS, exhibit desirable mechanical properties, including high interlaminar shear strength. []
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